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Compound Name:
5-Hydroxy-4-methoxy-2-

nitrobenzaldehyde

Cat. No.: B1581667 Get Quote

An In-depth Technical Guide to the Synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the historical and principal

synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde (CAS No: 58749-47-6), a valuable

nitroaromatic intermediate in the development of pharmaceuticals and fine chemicals. Moving

beyond a simple recitation of steps, this document delves into the mechanistic rationale behind

the synthetic strategy, focusing on the principles of regioselectivity that govern the reaction

outcomes. Detailed, field-proven protocols are provided, alongside safety considerations and

workflow visualizations, to equip researchers and development professionals with a thorough

and practical understanding of this compound's preparation.

Chemical Identity and Significance
5-Hydroxy-4-methoxy-2-nitrobenzaldehyde, also known as 2-nitroisovanillin, is a substituted

benzaldehyde featuring hydroxyl, methoxy, and nitro functional groups. This combination of

reactive sites makes it a versatile precursor for constructing more complex molecular

architectures. Its primary value lies in its role as a key building block in multi-step organic

syntheses.
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Property Value

IUPAC Name 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Synonyms 2-Nitroisovanillin

CAS Number 58749-47-6[1][2]

Molecular Formula C₈H₇NO₅

Molecular Weight 197.15 g/mol [1]

Appearance Yellow solid[1]

Foundational Synthesis: The Veratraldehyde Route
While the precise first synthesis of this specific isomer is not prominently documented in early

chemical literature, the most established and reliable pathway proceeds from veratraldehyde

(3,4-dimethoxybenzaldehyde). This multi-step approach is a classic example of using a

protecting group strategy—in this case, a methyl ether—to control the regiochemical outcome

of an electrophilic aromatic substitution, followed by a selective deprotection to yield the target

molecule.

Strategic Overview
The synthesis is logically executed in two primary stages:

Nitration: Introduction of a nitro group onto the veratraldehyde ring.

Selective Demethylation: Cleavage of a specific methyl ether to unmask the phenolic

hydroxyl group.

This strategy is necessary because direct nitration of the corresponding phenol, isovanillin (3-

hydroxy-4-methoxybenzaldehyde), would be unselective. The powerful activating and ortho,

para-directing nature of the hydroxyl group would compete with the methoxy group, leading to

a complex mixture of isomers that is difficult to separate. The veratraldehyde route circumvents

this by ensuring both directing groups are methoxy groups, leading to a more predictable

outcome.
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Veratraldehyde
(3,4-Dimethoxybenzaldehyde)

Step 1: Nitration

4,5-Dimethoxy-2-nitrobenzaldehyde
(6-Nitroveratraldehyde)

Step 2: Selective Demethylation

5-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Click to download full resolution via product page

Caption: High-level strategy for the synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde.

Core Synthesis Methodologies & Protocols
This section details the experimental execution of the foundational veratraldehyde route,

including the mechanistic principles that ensure its success.

Step 1: Nitration of Veratraldehyde
The first critical step is the regioselective nitration of veratraldehyde to produce 4,5-dimethoxy-

2-nitrobenzaldehyde, often referred to in literature as 6-nitroveratraldehyde.[3][4]

The outcome of this electrophilic aromatic substitution is governed by the directing effects of

the substituents on the benzene ring.
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Methoxy Groups (-OCH₃): Both methoxy groups at the C3 and C4 positions are strong

activating groups and are ortho, para-directors.

Aldehyde Group (-CHO): The aldehyde group is a deactivating group and a meta-director.

The nitronium ion (NO₂⁺) will preferentially attack the positions most activated by the methoxy

groups. The C6 position (which becomes the C2 position in the final product's nomenclature) is

ortho to the C-OCH₃ group at C3 and meta to the C-CHO group. Critically, it is also para to the

methoxy group at C4, but this position is sterically hindered. The C2 position is also highly

activated. However, the C6 position is the most favorable site for substitution due to the

combined activating influence and accessibility, leading to the desired 6-nitroveratraldehyde

intermediate.[3] Research indicates that using a mixed acid system (HNO₃/H₂SO₄) can

significantly improve yields compared to using nitric acid alone.[4]

This protocol is adapted from the robust and verified procedure published in Organic

Syntheses.[3]

Warning: This procedure involves concentrated strong acids and the product is light-sensitive.

All operations should be conducted in a well-ventilated fume hood and in semidarkness.

Preparation: In a 1-L Erlenmeyer flask equipped with a mechanical stirrer, place 350 mL of

concentrated nitric acid (sp. gr. 1.4). Cool the flask in a water bath maintained at

approximately 15°C.

Addition of Substrate: Slowly add 70 g (0.42 mole) of veratraldehyde (m.p. >43°C), crushed

into small grains, to the stirring nitric acid over a period of about 1 hour. Monitor the internal

temperature and ensure it does not exceed 20°C.

Reaction: After the addition is complete, continue stirring for an additional 10 minutes.

Quenching & Isolation: Pour the reaction mixture into 2 L of an ice-water slurry. The product

will precipitate as a voluminous yellow solid.

Filtration and Washing: Collect the solid by vacuum filtration on a large Büchner funnel.

Wash the filter cake thoroughly with several portions of cold water until the washings are

neutral.
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Recrystallization: Dissolve the crude, damp product in approximately 2 L of boiling 95%

ethanol. Allow the solution to cool overnight. The product will crystallize. Collect the crystals

by filtration and dry them in a vacuum oven at 50°C. A second crop can be obtained by

concentrating the mother liquor.

Parameter Value Reference

Starting Material Veratraldehyde [3]

Reagent Concentrated Nitric Acid [3]

Temperature 15–20°C [3]

Product
4,5-Dimethoxy-2-

nitrobenzaldehyde
[3]

Yield 73–79% (recrystallized) [3]

Melting Point 132–133°C (pure) [3]

Step 2: Selective Demethylation
The second stage involves the selective cleavage of the C5-methoxy group of the intermediate

to yield the final product. The methoxy group at the C4 position remains intact.

The selective dealkylation of one methoxy group over another is an excellent demonstration of

electronic effects.

The nitro group (-NO₂) at C2 is a powerful electron-withdrawing group. Its influence is

transmitted throughout the aromatic ring, primarily at the ortho and para positions.

The methoxy group at C5 is para to the nitro group. The strong electron-withdrawing effect of

the nitro group reduces the electron density at the C5 position, weakening the C5-OAr bond

and making this methoxy group more susceptible to cleavage.

The methoxy group at C4 is meta to the nitro group and is therefore less electronically

affected, rendering it more stable under the reaction conditions.
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One documented method employs concentrated sulfuric acid with methionine, which is

proposed to form a hydrogen-bonded complex that facilitates the selective hydrolysis of the

more labile C5-methoxy group.[5]

This protocol is based on the methodology described by Hua et al.[5]

Reaction Setup: In a round-bottom flask, dissolve 4,5-dimethoxy-2-nitrobenzaldehyde in

concentrated sulfuric acid.

Addition of Methionine: Add a molar equivalent of methionine to the solution.

Reaction: Heat the mixture while stirring. The optimal temperature and reaction time should

be determined by thin-layer chromatography (TLC) monitoring to track the disappearance of

the starting material.

Workup: Once the reaction is complete, carefully pour the mixture over crushed ice to

quench the reaction and precipitate the product.

Purification: Collect the solid product by filtration. Wash the solid with cold water. The crude

product can be further purified by recrystallization from an appropriate solvent system (e.g.,

ethanol/water) to yield the final 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde.

Parameter Value Reference

Starting Material
4,5-Dimethoxy-2-

nitrobenzaldehyde
[5]

Reagents
Concentrated H₂SO₄,

Methionine
[5]

Product
5-Hydroxy-4-methoxy-2-

nitrobenzaldehyde
[5]

Yield 65.0% [5]

Detailed Experimental Workflow Visualization
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The following diagram provides a step-by-step visualization of the entire synthetic process,

from starting materials to final purified product.

Step 1: Nitration

Purification 1

Step 2: Demethylation

Purification 2

1. Charge Reactor
with Conc. HNO₃

2. Cool to 15°C
in Water Bath

3. Add Veratraldehyde
slowly over 1 hr

(T < 20°C)

4. Stir for 10 min

5. Quench on Ice-Water

6. Filter & Wash Solid
with Cold H₂O

7. Recrystallize from
boiling 95% Ethanol

8. Dry Intermediate
(4,5-dimethoxy-2-nitrobenzaldehyde)

9. Dissolve Intermediate
in Conc. H₂SO₄

10. Add Methionine

11. Heat Reaction
(Monitor by TLC)

12. Quench on Ice

13. Filter & Wash Solid

14. Recrystallize Product
from suitable solvent

15. Dry Final Product
(5-hydroxy-4-methoxy-2-nitrobenzaldehyde)
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Caption: Detailed workflow for the two-step synthesis and purification of the title compound.

Conclusion
The synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde is a well-established process

that hinges on a foundational strategy of protection and selective deprotection. The primary

route, originating from veratraldehyde, leverages fundamental principles of electrophilic

aromatic substitution to achieve high regioselectivity during the critical nitration step.

Subsequent electronically-driven, selective demethylation affords the target compound in good

yield. The protocols presented herein, grounded in authoritative literature, provide a reliable

basis for the laboratory- and pilot-scale production of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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